molecular formula C16H17NO3 B2599819 2-phenoxy-N-(2-phenoxyethyl)acetamide CAS No. 1105208-78-3

2-phenoxy-N-(2-phenoxyethyl)acetamide

Cat. No.: B2599819
CAS No.: 1105208-78-3
M. Wt: 271.316
InChI Key: OEBUTUVAZFYUCY-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-phenoxyethyl)acetamide, commonly referred to as PEA, is a chemical compound that has been investigated for its potential applications in various fields of research and industry. It is a derivative of phenoxy acetamide .


Synthesis Analysis

The synthesis of phenoxy acetamide derivatives involves many chemical techniques and computational chemistry applications . For instance, on hydrolysis, a compound can be converted to the corresponding phenoxy acid, and finally, this can be coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish a compound .


Molecular Structure Analysis

The molecular formula of this compound is C16H17NO3, and it has a molecular weight of 271.316.


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For example, one reaction involves the conversion of a compound to a corresponding phenoxy acid through hydrolysis, followed by coupling with another compound .

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

Research on chemoselective acetylation using immobilized lipase showcases the process optimization, mechanism, and kinetics of acetylation reactions, which are critical in the synthesis of intermediates for antimalarial drugs and other pharmacologically active compounds. This methodology emphasizes the importance of selecting appropriate acyl donors and optimizing reaction conditions for achieving high selectivity and efficiency in synthesizing complex molecules, potentially including derivatives similar to 2-phenoxy-N-(2-phenoxyethyl)acetamide (Magadum & Yadav, 2018).

Antioxidant and Radical Scavenging Activities

Studies on phenolic derivatives highlight their roles as antioxidants and radical scavengers, which are crucial in preventing oxidative stress and related diseases. The research into the action of phenolic compounds like acetaminophen, salicylate, and 5-aminosalicylate as inhibitors of lipid peroxidation and as peroxyl radical scavengers sheds light on the molecular mechanisms underlying their antioxidant potencies. Such insights could guide the development of new antioxidants based on the structural motif of this compound (Dinis, Maderia, & Almeida, 1994).

Anticancer, Anti-inflammatory, and Analgesic Potential

The synthesis and evaluation of 2-(substituted phenoxy) acetamide derivatives for their anticancer, anti-inflammatory, and analgesic activities highlight the potential therapeutic applications of such compounds. This research underscores the importance of the phenoxy and acetamide functional groups in mediating biological activities, suggesting that this compound could be a candidate for further investigation in these therapeutic areas (Rani, Pal, Hegde, & Hashim, 2014).

Photocatalytic Degradation and Environmental Applications

The study of photocatalytic degradation of pharmaceuticals, including paracetamol (a compound related to the phenolic and acetamide groups), using TiO2 nanoparticles, highlights the potential of photocatalysis in environmental detoxification and the treatment of wastewater containing pharmaceutical residues. This research area could be relevant for exploring the environmental impact and degradation pathways of compounds like this compound (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).

Electrochemical Analysis for Pharmaceutical Applications

Electrochemical studies on acetaminophen highlight the utility of voltammetric and amperometric methods in the analysis of pharmaceutical compounds. These techniques offer insights into the electroactive behavior of acetaminophen and its derivatives, which could be applied to similar compounds like this compound for their qualitative and quantitative analysis in pharmaceutical formulations (Fanjul-Bolado, Lamas-Ardisana, Hernández-Santos, & Costa-García, 2009).

Future Directions

The literature suggests that there is potential for chemists to design new derivatives of phenoxy acetamide and its derivatives that could be successful agents in terms of safety and efficacy to enhance life quality .

Mechanism of Action

Mode of Action

. This suggests that 2-phenoxy-N-(2-phenoxyethyl)acetamide might interact with its targets to modulate inflammatory responses and pain perception.

Biochemical Pathways

. This suggests that this compound might affect similar pathways.

Pharmacokinetics

, suggesting that this compound might have similar properties that impact its bioavailability.

Result of Action

, suggesting that this compound might have similar effects.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-phenoxy-N-(2-phenoxyethyl)acetamide are not fully understood due to the limited availability of research data. It is known that phenoxy acetamide derivatives can interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions and the role of this compound in biochemical reactions remain areas of active research.

Cellular Effects

The effects of this compound on cellular processes are also not well-documented. It is known that phenoxy acetamide derivatives can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Properties

IUPAC Name

2-phenoxy-N-(2-phenoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-16(13-20-15-9-5-2-6-10-15)17-11-12-19-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBUTUVAZFYUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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